
4,5,6,7-Tetrahydro-1H-indol-4-ol
Übersicht
Beschreibung
4,5,6,7-Tetrahydro-1H-indol-4-ol is a heterocyclic compound . It is also known as 4,5,6,7-tetrahydro-4-oxoindole . The empirical formula is C8H9NO .
Synthesis Analysis
The synthesis of this compound involves several steps. The first step is the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters . These are then treated with hydrazine hydrate in ethanol under reflux to give the final product .Molecular Structure Analysis
This compound is a nonplanar structure of the cyclohexene moiety in an indole derivative . This structure promotes optimal binding to the active sites of enzymes and increases solubility .Chemical Reactions Analysis
Indoles are versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . They are important due to their biological and pharmaceutical activities .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a melting point of 53-57 °C (lit.) . The molecular weight is 121.18 .Wissenschaftliche Forschungsanwendungen
Synthese von Pyrrolischen Makrozyklen und Naturprodukten
„4,5,6,7-Tetrahydro-1H-indol-4-ol“-Derivate werden als grundlegende Bausteine bei der Synthese von pyrrolischen Makrozyklen verwendet. Diese Makrozyklen sind aufgrund ihres Vorkommens in Naturprodukten wie Prodigiosinen bedeutsam, die eine Reihe von potenziellen Anwendungen aufweisen, darunter antimikrobielle und Antikrebsaktivitäten .
Design von synthetischen Porphyrinoiden
Synthetische Porphyrinoide, die unter Verwendung von Bipyrrolen entworfen wurden, die von „this compound“ abgeleitet sind, dienen als Anionenbindende Mittel und Ionenchemosensoren. Sie werden auch als Antitumormittel und Photosensibilisatoren in der Photodynamischen Therapie (PDT) eingesetzt, einer Behandlungsmethode für Krebs .
Entwicklung von leitenden Polymeren
Die elektronenziehenden Gruppen in den Bipyrrolen von „this compound“ machen sie für die Entwicklung von leitenden Polymeren geeignet. Diese Polymere finden aufgrund ihrer einzigartigen elektrischen Eigenschaften Anwendungen in der Elektronik und Materialwissenschaft .
Antitumormittel
Verbindungen, die aus „this compound“ synthetisiert wurden, wurden als Reaktanten bei der Synthese von Antitumormitteln eingesetzt. Diese Mittel sind entscheidend für die Entwicklung neuer Krebstherapien .
Inhibitoren der Guanylatcyclase
Derivate von „this compound“ wurden als Inhibitoren der Guanylatcyclase hergestellt. Dieses Enzym spielt eine Rolle in verschiedenen physiologischen Prozessen, und seine Hemmung kann bei der Behandlung bestimmter Krankheiten von Vorteil sein .
Behandlung von neurologischen Erkrankungen
Der Strukturmotiv von „this compound“ findet sich in Medikamenten wie Molindon, einem von der FDA zugelassenen Antipsychotikum zur Behandlung von Schizophrenie. Es ist auch in Verbindungen vorhanden, die zur Behandlung von Angstzuständen und als potente Inhibitoren für die Krebsbehandlung verwendet werden .
Synthese von Alkaloidderivaten
Indolderivate, zu denen auch „this compound“ gehört, sind in ausgewählten Alkaloiden weit verbreitet. Diese Verbindungen werden wegen ihrer biologischen Aktivität synthetisiert, die in der Zellbiologie wichtig ist und zur Behandlung verschiedener Störungen eingesetzt werden kann .
Erstellung von Funktionsmaterialien
Die einzigartigen Selbstorganisationseigenschaften von „this compound“-Derivaten aufgrund ihrer polarisierten Natur führen zur Entstehung von Funktionsmaterialien. Diese Materialien finden Anwendungen in der Nanotechnologie und Materialtechnik .
Safety and Hazards
Zukünftige Richtungen
Recent strategies for the synthesis of 1H- and 2H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of 4,5,6,7-tetrahydro-1H-indol-4-ol in the future.
Wirkmechanismus
Target of Action
4,5,6,7-Tetrahydro-1H-indol-4-ol, also known as a tetrahydroindole derivative, is an important structure motif in medicinal chemistry . It is known to interact with various targets, including enzymes, receptors, and proteins, due to its nonplanar structure that promotes optimal binding to the active sites of enzymes . For instance, tetrahydroindole derivatives are known to be involved in the treatment of schizophrenia, as selective inhibitors of SIRT2 sirtuins, GABA receptor agonists, and inhibitors of platelet aggregation .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various biochemical changes. The compound’s nonplanar structure allows it to bind optimally to the active sites of enzymes, thereby influencing their function . .
Biochemical Pathways
The biochemical pathways affected by this compound are diverse, given its interaction with various targets. For instance, it can influence the function of SIRT2 sirtuins, which are involved in cellular processes such as aging, transcription, apoptosis, and resistance to stress . It can also affect the GABAergic system, which plays a crucial role in inhibitory neurotransmission .
Pharmacokinetics
Its solubility might be increased due to the nonplanar structure of the cyclohexene moiety in the indole derivative , which could potentially enhance its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on its specific targets and the biological context. For example, by interacting with SIRT2 sirtuins, it could potentially influence cellular processes such as aging and apoptosis . By acting as a GABA receptor agonist, it could affect inhibitory neurotransmission .
Eigenschaften
IUPAC Name |
4,5,6,7-tetrahydro-1H-indol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c10-8-3-1-2-7-6(8)4-5-9-7/h4-5,8-10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYPXFQCCVZJKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001302467 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192130-35-1 | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=192130-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,5,6,7-Tetrahydro-1H-indol-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001302467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(5-chloro-6-iodo-1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1427803.png)


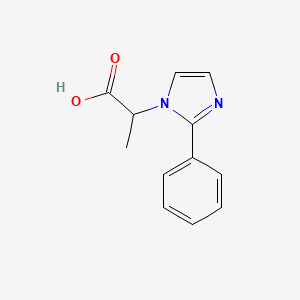
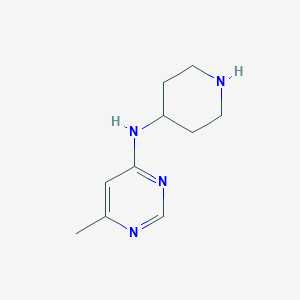
![[4-(2-Methyl-2,3-dihydro-1-benzofuran-5-yl)phenyl]methanamine](/img/structure/B1427813.png)

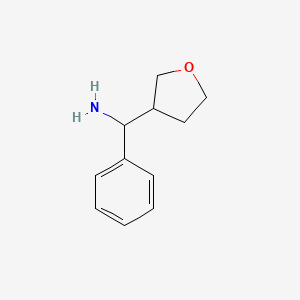
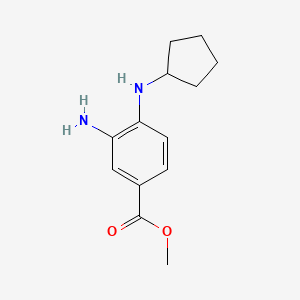
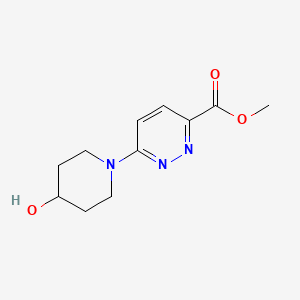
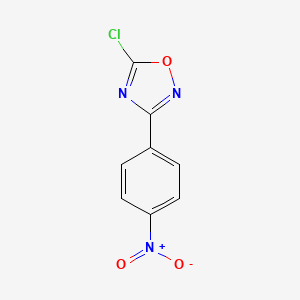
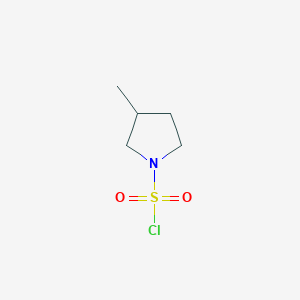
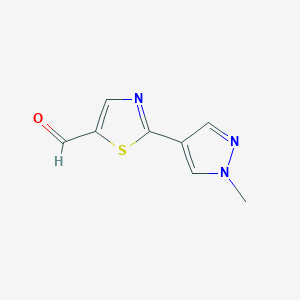
![[1-(4-Methoxy-benzyl)-piperidin-2-ylmethyl]-methyl-amine](/img/structure/B1427826.png)